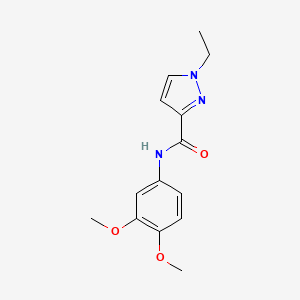
N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, commonly known as Deltarasin, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Deltarasin is a small molecule inhibitor that specifically targets the prenyl-binding protein RAS, which is an important oncogenic protein involved in the development of various types of cancer.
科学研究应用
Deltarasin has been extensively studied for its potential therapeutic applications in cancer treatment. RAS proteins are frequently mutated in various types of cancer, leading to uncontrolled cell growth and proliferation. Deltarasin specifically targets the prenyl-binding protein RAS, inhibiting its activity and preventing the growth of cancer cells. In addition, Deltarasin has also been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and diabetic retinopathy.
作用机制
Deltarasin binds to the prenyl-binding protein RAS, which is involved in the prenylation process of RAS proteins. Prenylation is a post-translational modification that is necessary for the activation of RAS proteins. By inhibiting the prenyl-binding protein RAS, Deltarasin prevents the prenylation of RAS proteins, leading to their inactivation. This in turn prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
Deltarasin has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Deltarasin inhibits the growth of various types of cancer cells, including pancreatic cancer, lung cancer, and colon cancer. In addition, Deltarasin has been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and diabetic retinopathy. However, further studies are needed to fully understand the biochemical and physiological effects of Deltarasin.
实验室实验的优点和局限性
One of the advantages of Deltarasin is its specificity for the prenyl-binding protein RAS. This makes it a valuable tool for studying the role of RAS proteins in cancer development and progression. In addition, Deltarasin has been shown to have low toxicity and high solubility, making it suitable for use in in vivo studies. However, one of the limitations of Deltarasin is its relatively short half-life, which may limit its efficacy in vivo.
未来方向
There are several future directions for the study of Deltarasin. One area of research is the development of more potent and selective inhibitors of the prenyl-binding protein RAS. In addition, further studies are needed to fully understand the biochemical and physiological effects of Deltarasin, as well as its potential therapeutic applications in cancer treatment and other diseases. Furthermore, the development of novel drug delivery systems may improve the efficacy of Deltarasin in vivo, overcoming its limitations and enabling its use in clinical settings.
合成方法
The synthesis method of Deltarasin involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the preparation of 3,4-dimethoxybenzaldehyde, which is then reacted with ethylhydrazine to form 1-ethyl-3,4-dimethoxy-1H-pyrazole-5-carboxylic acid hydrazide. This intermediate compound is then reacted with 3,4-dimethoxyphenylisocyanate to form the final product, N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide. The synthesis method of Deltarasin has been optimized to yield high purity and high yield of the final product, making it suitable for large-scale production.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-17-8-7-11(16-17)14(18)15-10-5-6-12(19-2)13(9-10)20-3/h5-9H,4H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIVJJURGYSHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

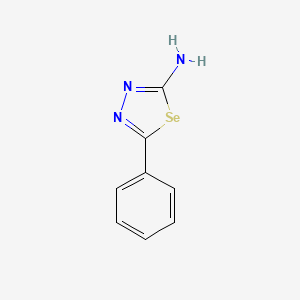
![5-acetyl-6-methyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5410849.png)

![2-iodo-N-{2-[(2-methylphenyl)thio]ethyl}benzamide](/img/structure/B5410865.png)
![3-benzyl-3-{2-[4-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5410873.png)
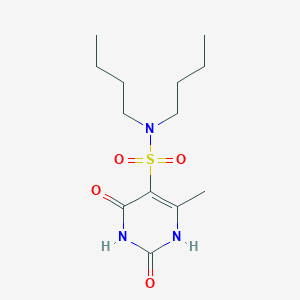
![3-allyl-5-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5410889.png)
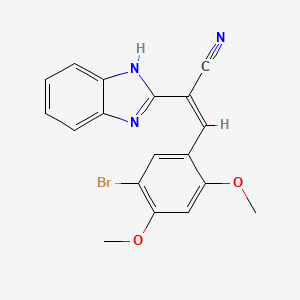
![(4-{[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}phenyl)acetic acid](/img/structure/B5410897.png)

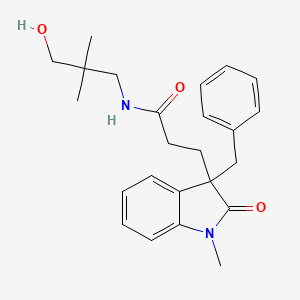
![1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 3-(4-nitrophenyl)acrylate](/img/structure/B5410937.png)
![5-chloro-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5410940.png)
![N-(2-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5410943.png)